molecular formula C18H26N2O5 B13031954 (2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid

(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid

Cat. No.: B13031954
M. Wt: 350.4 g/mol
InChI Key: YRFGOEXCVNSOSG-MLCCFXAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Protection of Functional Groups: The phenylmethoxycarbonyl group is introduced to protect the amine group during subsequent reactions.

    Formation of the Pentanoyl Intermediate: The protected amine is then reacted with a pentanoyl chloride derivative to form the pentanoyl intermediate.

    Coupling Reaction: The pentanoyl intermediate is coupled with a butanoic acid derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid
  • (2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]hexanoic acid

Uniqueness

(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups and stereochemistry makes it particularly interesting for research and industrial applications.

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

(2S)-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid

InChI

InChI=1S/C18H26N2O5/c1-4-14(17(22)23)19-16(21)15(10-12(2)3)20-18(24)25-11-13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15?/m0/s1

InChI Key

YRFGOEXCVNSOSG-MLCCFXAWSA-N

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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